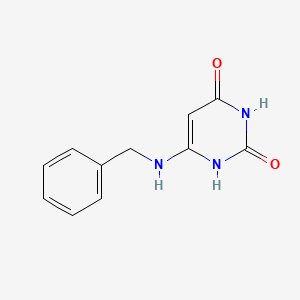

6-(benzylamino)pyrimidine-2,4(1H,3H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(benzylamino)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c15-10-6-9(13-11(16)14-10)12-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORSBFZJRBPBQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80308975 | |

| Record name | 6-(benzylamino)-1H-pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200174 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5759-80-8 | |

| Record name | NSC210509 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(benzylamino)-1H-pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and potential biological significance of 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione and its derivatives. The pyrimidine-2,4-dione scaffold, also known as uracil, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. This guide is intended to be a comprehensive resource, offering detailed experimental protocols, collated quantitative data, and visualizations of relevant biological pathways to aid in the research and development of novel therapeutics based on this chemical scaffold.

Synthetic Pathways

The synthesis of 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione and its derivatives can be achieved through several synthetic routes. The most common and direct approach involves the nucleophilic substitution of a suitable leaving group at the C6 position of the uracil ring with benzylamine or its derivatives. A key intermediate in this synthesis is 6-chlorouracil, which can be prepared from barbituric acid.

A plausible synthetic workflow is outlined below:

Figure 1: General synthetic workflow for 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione and its derivatives.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the target compound and its precursors, based on established methodologies for similar compounds.

Synthesis of 6-chlorouracil

Materials:

-

Barbituric acid

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline

Procedure:

-

A mixture of barbituric acid (1 mole) and phosphorus oxychloride (5 moles) is prepared in a round-bottom flask equipped with a reflux condenser.

-

N,N-Dimethylaniline (0.5 moles) is added dropwise to the stirred mixture.

-

The reaction mixture is heated under reflux for 4-6 hours.

-

After cooling, the excess phosphorus oxychloride is removed under reduced pressure.

-

The resulting residue is carefully poured onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by filtration, washed with cold water until neutral, and dried.

-

The crude 6-chlorouracil can be recrystallized from ethanol to afford the pure product.

Synthesis of 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione

Materials:

-

6-chlorouracil

-

Benzylamine

-

Anhydrous solvent (e.g., Dimethylformamide (DMF) or ethanol)

-

Base (e.g., Triethylamine (TEA) or potassium carbonate (K₂CO₃))

Procedure:

-

6-chlorouracil (1 mole) is dissolved or suspended in an anhydrous solvent in a round-bottom flask.

-

A base (1.2 moles) is added to the mixture.

-

Benzylamine (1.1 moles) is added dropwise to the stirred mixture at room temperature.

-

The reaction mixture is then heated to reflux and maintained at this temperature for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is treated with water, and the resulting precipitate is collected by filtration.

-

The crude product is washed with water and a small amount of cold ethanol.

-

The solid is then recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield pure 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione.

Quantitative Data

The following tables summarize typical quantitative data for 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione and some of its derivatives, as reported in the literature for analogous compounds. Actual results may vary depending on the specific reaction conditions and substituents.

Table 1: Reaction Yields and Physical Properties

| Compound | Substituent (R) on Benzyl Ring | Molecular Formula | Yield (%) | Melting Point (°C) |

| 1 | H | C₁₁H₁₁N₃O₂ | 75-85 | >300 |

| 2 | 4-CH₃ | C₁₂H₁₃N₃O₂ | 70-80 | 280-282 |

| 3 | 4-Cl | C₁₁H₁₀ClN₃O₂ | 80-90 | 295-297 |

| 4 | 4-OCH₃ | C₁₂H₁₃N₃O₃ | 72-82 | 278-280 |

| 5 | 3-NO₂ | C₁₁H₁₀N₄O₄ | 65-75 | >300 |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) in DMSO-d₆ | ¹³C NMR (δ, ppm) in DMSO-d₆ | IR (ν, cm⁻¹) |

| 1 | 10.8 (s, 1H, NH), 10.2 (s, 1H, NH), 8.5 (t, 1H, NH-CH₂), 7.2-7.4 (m, 5H, Ar-H), 4.8 (s, 1H, C₅-H), 4.4 (d, 2H, CH₂) | 164.1 (C=O), 159.8 (C=O), 152.3 (C₆), 140.2 (Ar-C), 128.5 (Ar-C), 127.1 (Ar-C), 126.8 (Ar-C), 85.4 (C₅), 44.5 (CH₂) | 3250 (N-H), 1710 (C=O), 1650 (C=O), 1580 (C=C) |

| 3 | 10.9 (s, 1H, NH), 10.3 (s, 1H, NH), 8.6 (t, 1H, NH-CH₂), 7.3-7.5 (m, 4H, Ar-H), 4.9 (s, 1H, C₅-H), 4.4 (d, 2H, CH₂) | 164.0 (C=O), 159.7 (C=O), 152.1 (C₆), 139.5 (Ar-C), 131.8 (Ar-C), 128.9 (Ar-C), 128.4 (Ar-C), 85.6 (C₅), 43.8 (CH₂) | 3245 (N-H), 1705 (C=O), 1655 (C=O), 1575 (C=C), 780 (C-Cl) |

Biological Activity and Signaling Pathways

Derivatives of pyrimidine-2,4-dione have been reported to exhibit a range of biological activities, with anticancer activity being one of the most prominent. Several studies have shown that fused pyrimidine structures, such as pyrido[2,3-d]pyrimidines, can act as inhibitors of key signaling pathways involved in cancer cell proliferation and survival. One such critical pathway is the Ras-Raf-MEK-ERK pathway.

The Ras-Raf-MEK-ERK pathway is a central signaling cascade that regulates cell growth, differentiation, and survival. Dysregulation of this pathway is a common event in many human cancers, making it an attractive target for cancer therapy. It is plausible that 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione and its derivatives could exert their potential anticancer effects by modulating this pathway.

Figure 2: Postulated interaction of 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione derivatives with the Ras-Raf-MEK-ERK signaling pathway.

This guide provides a foundational understanding of the synthesis and potential biological relevance of 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione and its derivatives. Further research is warranted to fully elucidate the structure-activity relationships, optimize the synthetic protocols, and comprehensively evaluate the therapeutic potential of this promising class of compounds.

An In-depth Technical Guide on the Physicochemical Properties of 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the research compound 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione. The information is curated for professionals in drug discovery and development, offering available data, detailed experimental protocols for property determination, and visualizations of relevant chemical and biological pathways.

Core Physicochemical Properties

Quantitative data for 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione is limited in publicly available literature. The following tables summarize the available information for the target compound and a structurally related derivative to provide comparative insights.

Table 1: Physicochemical Properties of 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione

| Property | Value | Source |

| IUPAC Name | 6-(benzylamino)-1H-pyrimidine-2,4-dione | Benchchem |

| Molecular Weight | 217.22 g/mol | Benchchem |

| Molecular Formula | C₁₁H₁₁N₃O₂ | Inferred |

| Melting Point | Data not available | - |

| Solubility | Data not available | - |

| pKa | Data not available | - |

| LogP | Data not available | - |

Table 2: Physicochemical Properties of a Related Compound: 6-(benzylamino)-1,3-diphenylpyrimidine-2,4-dione

| Property | Value | Source |

| Density | 1.31 g/cm³ | ChemSrc[1] |

| Boiling Point | 543.2ºC at 760 mmHg | ChemSrc[1] |

| LogP | 3.67350 | ChemSrc[1] |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below. These protocols are standard methods applicable to pyrimidine derivatives.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range often indicates the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil or an automated melting point apparatus).

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Solubility Determination

Understanding the solubility of a compound in various solvents is critical for its formulation and delivery.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical parameter for predicting the ionization state of a compound at a given pH.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For compounds with multiple ionizable groups, multiple inflection points and corresponding pKa values may be observed.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties, including absorption and distribution.

Methodology: Shake-Flask Method

-

System Preparation: A biphasic system is prepared using two immiscible solvents, typically n-octanol and water. The two phases are pre-saturated with each other.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously to allow the compound to partition between the two layers until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual workflows relevant to the study of 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione.

Caption: Generalized synthesis workflow for 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione.

Caption: Hypothetical signaling pathway for a pyrimidine-2,4-dione derivative.

Conclusion

This technical guide consolidates the currently available physicochemical information for 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione. While specific experimental data for properties such as solubility and pKa are not yet published, the provided standard experimental protocols offer a clear path for their determination. The visualizations offer a conceptual framework for the synthesis and potential biological action of this class of compounds. Further experimental investigation is required to fully characterize this molecule and elucidate its specific biological functions. Researchers are encouraged to utilize the outlined methodologies to expand the knowledge base for this and related pyrimidine derivatives.

References

An In-depth Technical Guide to the Mechanism of Action of 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(benzylamino)pyrimidine-2,4(1H,3H)-dione, commonly known as 6-benzylaminopurine (6-BAP), is a synthetic cytokinin analog that exhibits diverse biological activities in both plant and mammalian systems. In plants, it is a potent growth regulator, promoting cell division and development by activating cytokinin signaling pathways. In mammalian cells, it has been shown to stimulate melanogenesis through a novel, cAMP-independent activation of Protein Kinase A (PKA). This technical guide provides a comprehensive overview of the core mechanisms of action of 6-BAP, presenting detailed signaling pathways, quantitative data from key experiments, and methodologies for relevant assays.

Mechanism of Action in Plants: Cytokinin Signaling Activation

As a synthetic cytokinin, 6-BAP mimics the action of natural cytokinins by binding to and activating specific histidine kinase receptors located in the endoplasmic reticulum of plant cells. This initiates a phosphorelay signaling cascade that ultimately leads to the regulation of gene expression and physiological responses.

Signaling Pathway

The binding of 6-BAP to the CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of cytokinin receptors, such as AHK3 and AHK4 in Arabidopsis thaliana, induces a conformational change that leads to their autophosphorylation on a conserved histidine residue. The phosphate group is then transferred to a conserved aspartate residue in the receiver domain of the receptor. Subsequently, the phosphate is relayed to histidine phosphotransfer proteins (HPs), which shuttle the phosphate group from the cytoplasm to the nucleus. In the nucleus, HPs phosphorylate type-B response regulators (RRs), which are transcription factors. Phosphorylated type-B RRs activate the transcription of cytokinin-responsive genes, including type-A RRs. Type-A RRs act as negative regulators of the pathway, providing a feedback loop to attenuate the signal.

biological activity of novel pyrimidine-2,4-dione compounds

An In-depth Technical Guide on the Biological Activity of Novel Pyrimidine-2,4-dione Compounds

Introduction

The pyrimidine-2,4-dione, or uracil, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds.[1][2][3] As an essential component of nucleic acids (in the form of uracil and thymine), this heterocyclic ring system is fundamental to cellular processes, making its derivatives prime candidates for therapeutic intervention.[1][4] Researchers have successfully synthesized and modified the pyrimidine-2,4-dione core to develop novel agents with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][4][5]

The versatility of the pyrimidine ring allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with biological targets.[2] This has led to the discovery of potent inhibitors for critical enzymes and modulators of key signaling pathways involved in disease pathogenesis.[1][6][7] This guide provides a comprehensive overview of the recent advancements in the biological activities of novel pyrimidine-2,4-dione compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Biological Activities and Data

Anticancer Activity

Pyrimidine-2,4-dione derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms of action.[5][8] These include the inhibition of enzymes vital for DNA repair and synthesis, and the modulation of signaling pathways that control cell proliferation and survival.[1][6][7]

Key Mechanisms of Action:

-

Enzyme Inhibition: A prominent strategy involves targeting enzymes crucial for cancer cell viability. For instance, novel pyrano[2,3-d]pyrimidine-2,4-dione analogues have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme central to DNA repair.[6] By inhibiting PARP-1, these compounds compromise the cancer cell's ability to repair DNA damage, leading to cell death.[6] Other targeted enzymes include dihydrofolate reductase (DHFR) and thymidylate synthetase (TSase), which are essential for DNA biosynthesis.[1]

-

Signaling Pathway Blockade: Certain pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been shown to block the RAF-MEK-ERK signaling pathway.[7] Constitutive activation of this pathway is a common feature in many tumors, and its inhibition can suppress cell proliferation and induce apoptosis.[7]

-

Dual-Target Inhibition: Some novel aminopyrimidine-2,4-diones act as dual-target inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), both of which are implicated in cancer progression.[9] This multi-targeted approach can lead to enhanced cytotoxic activity.[9]

Quantitative Data: In Vitro Anticancer Activity

| Compound Class/ID | Target | Cell Line | Activity (IC50/GI50) | Reference |

| Pyrano[2,3-d]pyrimidine-2,4-dione (S7) | PARP-1 | - | 3.61 ± 0.15 nM | [6] |

| Pyrano[2,3-d]pyrimidine-2,4-dione (S2) | PARP-1 | - | 4.06 ± 0.18 nM | [6] |

| Pyrano[2,3-d]pyrimidine-2,4-dione (S7) | Proliferation | MCF-7 (Breast) | 1.28 ± 1.12 µM | [6] |

| Pyrano[2,3-d]pyrimidine-2,4-dione (S8) | Proliferation | MCF-7 (Breast) | 0.66 ± 0.05 µM | [6] |

| Pyrano[2,3-d]pyrimidine-2,4-dione (S8) | Proliferation | HCT116 (Colon) | 2.76 ± 0.06 µM | [6] |

| 2,4-Diaminopyrimidine (9k) | Proliferation | A549 (Lung) | 2.14 µM | [10] |

| 2,4-Diaminopyrimidine (13f) | Proliferation | A549 (Lung) | 1.98 µM | [10] |

| Aminopyrimidine-2,4-dione (4) | BRD4 | - | 0.029 µM | [9] |

| Aminopyrimidine-2,4-dione (4) | PLK1 | - | 0.094 µM | [9] |

| 2H-thiopyran hybrid (3d) | Proliferation | HeLa (Cervical) | 0.03 µM | [11] |

| Pyrido[2,3-d]pyrimidine (2d) | Proliferation | A549 (Lung) | < 50 µM | [12] |

Antiviral Activity

The pyrimidine-2,4-dione core is a key feature in many non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in anti-HIV therapies.[13][14] These compounds bind to a non-substrate-binding site on the HIV reverse transcriptase (RT) enzyme, inducing a conformational change that inactivates it and halts viral replication.

Quantitative Data: Anti-HIV Activity

| Compound Class/ID | Target | Activity (IC50) | Reference |

| Isoxazolidine-linked (6a-c) | HIV Reverse Transcriptase | Nanomolar range | [13][14] |

| Isoxazolidine-linked (6a-c) | HIV-1 Infection | Low micromolar range | [13][14] |

Antimicrobial Activity

Derivatives of pyrimidine-2,4-dione have been synthesized and evaluated for their ability to combat bacterial and fungal pathogens, with some compounds showing promising broad-spectrum activity.[1][15][16]

Quantitative Data: Antibacterial Activity

| Compound ID | Organism | Zone of Inhibition (mm) @ 100µg/ml | Reference |

| OBP01 | B. subtilis (Gram +) | 09 | [15] |

| OBP02 | B. subtilis (Gram +) | 08 | [15] |

| OBP03 | E. coli (Gram -) | 10 | [15] |

Quantitative Data: Antifungal Activity

| Compound ID | Organism | Zone of Inhibition (mm) @ 50µg/ml | Reference |

| OBP03 | A. niger | 07 | [15] |

| OBP03 | P. marneffei | 08 | [15] |

| 2H-thiopyran hybrid | C. albicans | MIC: 0.25 µg/mL | [16] |

Experimental Protocols

General Synthesis of 6-Substituted Pyrimidine-2,4-diones

This protocol describes a common method for synthesizing pyrimidine-2,4-dione derivatives, often starting with a condensation reaction.

-

Diazotization: Dissolve 6-aminopyrimidine-2,4-dione in water and acidify by the dropwise addition of acetic acid over a period of 1 hour.[1]

-

Coupling: Prepare a solution of sodium nitrite in water. Add the acidified 6-aminopyrimidine-2,4-dione solution to the sodium nitrite solution.

-

Reaction: Heat the resulting mixture at 85°C for approximately 45 minutes.[1]

-

Isolation: Thoroughly cool the mixture in an ice bath to allow for precipitation.

-

Purification: Filter the precipitates, wash them with cold water, and recrystallize from 95% ethanol to yield the final product.[1]

-

Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][11]

In Vitro Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT116, A549) in 96-well plates at a specified density and incubate for 24 hours to allow for attachment.[9]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized pyrimidine-2,4-dione compounds and a vehicle control (e.g., DMSO). Incubate for a further 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the control. Determine the IC50 value (the concentration of compound required to inhibit cell growth by 50%) by plotting a dose-response curve.[6][10]

In Vitro PARP-1 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP-1.

-

Assay Preparation: Use a commercially available PARP-1 inhibitor assay kit, which typically includes a 96-well plate coated with histones, PARP-1 enzyme, biotinylated NAD+, and other necessary reagents.

-

Compound Addition: Add various concentrations of the test compounds, a known inhibitor (e.g., Olaparib) as a positive control, and a vehicle control to the wells.[6]

-

Enzyme Reaction: Add the PARP-1 enzyme and activated DNA to initiate the PARP-1 reaction. Then, add biotinylated NAD+ and incubate to allow the biotinylated ADP-ribose to be incorporated.

-

Detection: Add Streptavidin-HRP (Horseradish Peroxidase) to the wells, which binds to the incorporated biotin.

-

Signal Generation: Add an HRP substrate to generate a colorimetric or chemiluminescent signal.

-

Measurement and Analysis: Measure the signal using a plate reader. The signal intensity is proportional to the PARP-1 activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[6]

Antimicrobial Susceptibility Testing (Kirby-Bauer Disc Diffusion Method)

This method assesses the antimicrobial activity of compounds by measuring the zone of growth inhibition around a compound-impregnated disc.[15]

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., E. coli, S. aureus) in a sterile broth.[15]

-

Plate Inoculation: Uniformly swab the microbial inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar).

-

Disc Application: Aseptically place sterile filter paper discs dipped in solutions of the test compounds (at a specified concentration, e.g., 100µg/ml) and a standard antibiotic onto the agar surface.[15]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

-

Result Measurement: Measure the diameter of the "zone of inhibition" (the clear area around the disc where microbial growth is inhibited) in millimeters. A larger zone diameter indicates greater antimicrobial activity.[15]

Visualizations

Below are diagrams created using the DOT language to illustrate key pathways and workflows relevant to the study of pyrimidine-2,4-dione compounds.

Caption: RAF-MEK-ERK signaling pathway and the inhibitory action of pyrimidine-2,4-dione derivatives.

Caption: General workflow for the discovery and development of novel pyrimidine-2,4-dione compounds.

References

- 1. medwinpublishers.com [medwinpublishers.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wjarr.com [wjarr.com]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sciensage.info [sciensage.info]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]

- 12. mdpi.com [mdpi.com]

- 13. Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione Derivatives: Synthesis, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione and its derivatives, compounds of significant interest in medicinal chemistry. This document details their chemical properties, provides established synthesis protocols, and explores their roles as inhibitors of key biological pathways implicated in cancer and microbial infections.

Core Compound and Derivatives: CAS Numbers and Molecular Properties

The foundational compound, 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione, and its derivatives are characterized by a central pyrimidinedione (uracil) core with a benzylamino substituent at the 6-position. Variations in substitution on the pyrimidine ring and the benzyl group give rise to a diverse library of compounds with distinct physicochemical and biological properties. A summary of the Chemical Abstracts Service (CAS) numbers and molecular weights for the parent compound and several key derivatives is presented below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione | 5759-80-8 | C₁₁H₁₁N₃O₂ | 217.22 |

| 6-(benzylamino)-3-methylpyrimidine-2,4(1H,3H)-dione | 5759-79-5 | C₁₂H₁₃N₃O₂ | 231.25 |

| 6-(benzylamino)-1,3-diphenylpyrimidine-2,4-dione | 5759-66-0 | C₂₃H₁₉N₃O₂ | 369.42 |

| 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | 6642-31-5 | C₆H₉N₃O₂ | 155.15 |

| 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)-2,4(1H,3H)-pyrimidinedione | 871700-22-0 | C₁₄H₁₃FIN₃O₂ | 401.18 |

| 6-Methyl-1-(2-(trifluoromethyl)benzyl)pyrimidine-2,4(1H,3H)-dione | N/A | C₁₃H₁₁F₃N₂O₂ | 299.24 |

Note: Not all derivatives have publicly available CAS numbers.

Experimental Protocols: Synthesis of 6-Aminouracil Derivatives

The synthesis of 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione and its analogs often starts from 6-aminouracil or a related precursor. Below are generalized experimental protocols for the synthesis of the 6-aminouracil core and its subsequent derivatization.

Protocol 1: Synthesis of 6-Aminouracil

This protocol describes a common method for the synthesis of the 6-aminouracil scaffold, a key intermediate.

Materials:

-

Ethyl cyanoacetate

-

Urea

-

Sodium metal

-

Absolute Ethanol

-

Glacial Acetic Acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve sodium metal (1.72 g atom) in absolute ethanol (1 L).

-

To the resulting sodium ethoxide solution, add ethyl cyanoacetate (0.86 mole) and urea (0.86 mole).

-

Heat the mixture under reflux with vigorous stirring for 4 hours. The reaction mixture will solidify.

-

After the reflux period, add hot water (1 L) to dissolve the solid.

-

Neutralize the solution to litmus with glacial acetic acid. The 6-aminouracil will precipitate.

-

Cool the mixture, collect the precipitate by filtration, wash with cold water, and dry to yield 6-aminouracil.

Protocol 2: Synthesis of 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione

This protocol outlines the synthesis of the target compound from a 6-chlorouracil precursor.

Materials:

-

6-Chlorouracil

-

Benzylamine

-

Dimethylformamide (DMF)

-

Triethylamine (or another suitable base)

Procedure:

-

Dissolve 6-chlorouracil (1 equivalent) in DMF in a round-bottom flask.

-

Add benzylamine (1.1 equivalents) and triethylamine (1.2 equivalents) to the solution.

-

Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with water and then with a cold non-polar solvent (e.g., diethyl ether or hexane) to remove impurities.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione.

Biological Activity and Signaling Pathways

Derivatives of 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione have shown significant potential as inhibitors of critical enzymes involved in cell proliferation and survival, making them attractive candidates for drug development, particularly in oncology and infectious diseases.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

Many pyrimidine derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in the growth and proliferation of cancer cells.[1][2] Overactivation of the EGFR signaling pathway is a hallmark of many cancers. Inhibition of EGFR blocks downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell cycle arrest and apoptosis.[3]

Inhibition of Dihydrofolate Reductase (DHFR)

The pyrimidine scaffold is also a well-known pharmacophore in the design of Dihydrofolate Reductase (DHFR) inhibitors.[4] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the regeneration of tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids.[5] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This mechanism is exploited by a range of anticancer and antimicrobial drugs.

Conclusion

6-(benzylamino)pyrimidine-2,4(1H,3H)-dione and its derivatives represent a versatile and promising class of compounds for the development of novel therapeutics. Their straightforward synthesis and potent inhibitory activity against key cellular targets like EGFR and DHFR underscore their importance in modern drug discovery. Further exploration of the structure-activity relationships within this class of molecules is likely to yield even more potent and selective drug candidates for the treatment of cancer and infectious diseases. This guide provides a foundational resource for researchers embarking on or continuing work in this exciting area of medicinal chemistry.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Substituted Pyrimidine-2,4-diones in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrimidine-2,4-diones, also known as uracil derivatives, represent a versatile and privileged scaffold in medicinal chemistry. The inherent drug-like properties of the pyrimidine core, coupled with the vast possibilities for substitution at various positions, have led to the development of a wide array of therapeutic agents with diverse biological activities. This technical guide provides an in-depth literature review of substituted pyrimidine-2,4-diones, focusing on their synthesis, structure-activity relationships (SAR), and applications in targeting various diseases. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on this important heterocyclic motif.

Synthetic Strategies for Substituted Pyrimidine-2,4-diones

The synthesis of the pyrimidine-2,4-dione core and its derivatives can be achieved through several well-established and innovative synthetic methodologies. The choice of synthetic route is often dictated by the desired substitution pattern.

General Synthesis of N-Substituted Pyrimidine-2,4-diones

A common and versatile method for the synthesis of N1- and N3-substituted pyrimidine-2,4-diones involves the condensation of a β-ketoester with a substituted urea or thiourea. Variations of this approach allow for the introduction of a wide range of substituents at the nitrogen atoms.

Synthesis of Fused Pyrimidine-2,4-dione Systems

Fused pyrimidine-2,4-dione derivatives, such as pyrido[2,3-d]pyrimidines and pyrano[2,3-d]pyrimidines, often exhibit enhanced biological activities due to their rigidified structures.

-

Pyrido[2,3-d]pyrimidine-2,4-diones: A general procedure for the preparation of these fused systems involves the reaction of a substituted 6-aminouracil derivative with an appropriate β-dicarbonyl compound, such as acetylacetone or benzoylacetone, in a suitable solvent like glacial acetic acid under reflux conditions.[1]

-

Pyrano[2,3-d]pyrimidine-2,4-diones: A three-component reaction of barbituric acid, an aromatic aldehyde, and malononitrile, often facilitated by a catalyst such as sulfonic acid nanoporous silica (SBA-Pr-SO3H) under solvent-free conditions, provides an efficient route to pyrano[2,3-d]pyrimidine dione derivatives.[2] Another green synthesis approach involves the reaction of a cyclic compound containing an active methylene group with an aldehyde and malononitrile in an aqueous ethanol solution.[3]

Biological Activities and Therapeutic Targets

Substituted pyrimidine-2,4-diones have been investigated for a broad spectrum of pharmacological activities, demonstrating their potential as therapeutic agents for various diseases.

Anticancer Activity

A significant area of research has focused on the development of pyrimidine-2,4-dione derivatives as anticancer agents. These compounds have been shown to target several key signaling pathways implicated in cancer progression.

-

PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair, and its inhibition is a promising strategy for cancer therapy, particularly in cancers with BRCA1/2 mutations. Several pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been identified as potent PARP-1 inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range, comparable to or even better than the approved drug Olaparib.[3] The presence of a fused heterocycle to the pyrano[2,3-d]pyrimidine scaffold appears to enhance the inhibitory potency.[3]

-

RAF-MEK-ERK Pathway Inhibition: The RAF-MEK-ERK signaling pathway is frequently overactivated in many cancers. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been designed and synthesized as blockers of this pathway, demonstrating cytotoxic activity against various cancer cell lines.

-

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is another critical signaling cascade often dysregulated in cancer. Pyridopyrimidinone derivatives have been developed as dual inhibitors of PI3K and mTOR, showing potent suppression of this pathway and significant in vivo efficacy in tumor xenograft models.[4]

-

Wnt/β-catenin Pathway Inhibition: Aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers. Thienopyrimidine derivatives have been identified as downstream inhibitors of this pathway, showing selective activity against triple-negative breast cancer.[5]

Antiviral Activity

-

HIV Reverse Transcriptase Inhibition: The pyrimidine-2,4-dione scaffold has been utilized in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. A series of pyrimidine-2,4-diones linked to an isoxazolidine nucleus have shown potent HIV reverse transcriptase (RT) inhibitor activity in the nanomolar range with no toxicity.

Other Therapeutic Areas

-

P2X7 Receptor Antagonism: The P2X7 receptor is an ATP-gated ion channel involved in inflammation and immune responses. Pyrimidine-2,4-dione derivatives have been developed as potent P2X7 receptor antagonists, showing promise for the development of anti-inflammatory drugs.

-

DPP-4 Inhibition: Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose metabolism, and its inhibition is a validated strategy for the treatment of type 2 diabetes. The pyrimidine-2,4-dione scaffold has been explored for the development of DPP-4 inhibitors.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for representative substituted pyrimidine-2,4-dione derivatives from the cited literature.

| Compound ID | Target | Assay | IC50 / Ki | Cell Line | Reference |

| Pyrano[2,3-d]pyrimidine-2,4-diones | |||||

| S2 | PARP-1 | In vitro enzymatic | 4.06 ± 0.18 nM | - | [3] |

| S7 | PARP-1 | In vitro enzymatic | 3.61 ± 0.15 nM | - | [3] |

| S8 | PARP-1 | In vitro enzymatic | 15.79 nM | - | [] |

| S2 | MCF-7 | Cell proliferation | 2.65 ± 0.05 µM | MCF-7 | [3] |

| S7 | MCF-7 | Cell proliferation | 1.28 ± 1.12 µM | MCF-7 | [3] |

| S8 | MCF-7 | Cell proliferation | 0.66 ± 0.05 µM | MCF-7 | [3] |

| S2 | HCT116 | Cell proliferation | - | HCT116 | [3] |

| S7 | HCT116 | Cell proliferation | - | HCT116 | [3] |

| S8 | HCT116 | Cell proliferation | 2.76 ± 0.06 µM | HCT116 | [3] |

| Pyrido[2,3-d]pyrimidine-2,4-diones | |||||

| 3d | MCF-7 | Cell proliferation | 43.4 µM | MCF-7 | [7] |

| 4d | MCF-7 | Cell proliferation | 39.0 µM | MCF-7 | [7] |

| 3d | MDA-MB-231 | Cell proliferation | 35.9 µM | MDA-MB-231 | [7] |

| 4d | MDA-MB-231 | Cell proliferation | 35.1 µM | MDA-MB-231 | [7] |

| Pyrazolo[3,4-d]pyrimidine Derivatives | |||||

| 5 | HT1080 | Cell proliferation | 96.25 µM | HT1080 | [8] |

| 5 | Hela | Cell proliferation | 74.8 µM | Hela | [8] |

| 5 | Caco-2 | Cell proliferation | 76.92 µM | Caco-2 | [8] |

| 5 | A549 | Cell proliferation | 148 µM | A549 | [8] |

| 7 | HT1080 | Cell proliferation | 43.75 µM | HT1080 | [8] |

| 7 | Hela | Cell proliferation | 17.50 µM | Hela | [8] |

| 7 | Caco-2 | Cell proliferation | 73.08 µM | Caco-2 | [8] |

| 7 | A549 | Cell proliferation | 68.75 µM | A549 | [8] |

| Indazol-pyrimidine Derivatives | |||||

| 75 | MCF-7, A549, Caco-2 | Cell proliferation | 1.629 µM | - | [9] |

| 76 | MCF-7, A549, Caco-2 | Cell proliferation | 1.841 µM | - | [9] |

| Pyrimidine-bridging Combretastatin Derivatives | |||||

| 34 | MCF-7 | Cell proliferation | 4.67 µM | MCF-7 | [9] |

| 35 | MCF-7 | Cell proliferation | 3.38 µM | MCF-7 | [9] |

| 34 | A549 | Cell proliferation | 4.63 µM | A549 | [9] |

| 35 | A549 | Cell proliferation | 3.71 µM | A549 | [9] |

| 2,4,5-Substituted Pyrimidines | |||||

| 3a | BEL-7402 | Cell proliferation | < 0.10 µM | BEL-7402 | [9] |

| 3b | BEL-7402 | Cell proliferation | < 0.10 µM | BEL-7402 | [9] |

| Pyrimidine-2-thiones | |||||

| 69 | HCT-116 | Cell proliferation | 10.72 µM | HCT-116 | [9] |

| 69 | HepG-2 | Cell proliferation | 18.95 µM | HepG-2 | [9] |

| 70 | MCF-7 | Cell proliferation | 2.617 µM | MCF-7 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of substituted pyrimidine-2,4-diones.

Synthesis Protocols

General Procedure for the Preparation of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives [1]

-

Dissolve the substituted 6-aminouracil derivative (0.1 mol) and the appropriate β-dicarbonyl compound (e.g., acetylacetone, benzoylacetone) (0.1 mol) in glacial acetic acid (10-12 mL).

-

Reflux the resulting solution for 6-8 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 9:1 DCM:MeOH as the mobile phase).

-

Upon completion, pour the reaction mixture into ice-cooled water.

-

Basify the solution to litmus paper with concentrated ammonia solution (27%).

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

General Procedure for the Three-Component Synthesis of Pyrano[2,3-d]pyrimidine Diones [2]

-

Activate the SBA-Pr-SO3H catalyst (0.02 g) in a vacuum at 100°C.

-

After cooling to room temperature, add barbituric acid (0.265 g, 2 mmol), the desired aromatic aldehyde (2.4 mmol), and malononitrile (0.132 g, 2 mmol) to the catalyst in a reaction vessel.

-

Heat the reaction mixture for 15 minutes in an oil bath at 140°C.

-

Monitor the reaction completion by TLC.

-

Recrystallize the resulting solid from DMF and ethanol to afford the pure product.

Biological Assay Protocols

In vitro PARP-1 Inhibitory Assay (Chemiluminescent) [10]

-

Coat a 96-well plate with histone proteins.

-

Prepare a master mix containing 10x PARP assay buffer, PARP substrate mixture (biotinylated NAD+), and activated DNA.

-

Add the master mix to each well.

-

Prepare the test inhibitor solutions and a diluent solution (e.g., 10% DMSO in 1x PARP assay buffer).

-

Add the test inhibitor or diluent solution to the appropriate wells.

-

Thaw the PARP1 enzyme on ice and dilute it to the working concentration (e.g., 0.33 ng/µL) with 1x PARP assay buffer.

-

Initiate the reaction by adding the diluted PARP1 enzyme to the positive control and test inhibitor wells. Add 1x PARP assay buffer to the blank wells.

-

Incubate the plate at room temperature for 1 hour.

-

Wash the plate three times with PBST buffer.

-

Dilute Streptavidin-HRP in blocking buffer and add it to each well.

-

Incubate for 30 minutes at room temperature.

-

Wash the plate three times with PBST buffer.

-

Prepare the ELISA ECL substrate by mixing Substrate A and Substrate B.

-

Add the substrate mixture to each well.

-

Immediately read the chemiluminescence using a microplate reader.

-

Subtract the blank values from all other values and calculate the percent inhibition.

DPP-4 Inhibitor Screening Assay (Fluorescent) [11]

-

Prepare the assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).

-

Thaw the recombinant human DPP-4 enzyme on ice and dilute it in the assay buffer.

-

Prepare the substrate solution (e.g., H-Gly-Pro-AMC) in the assay buffer.

-

Prepare the test inhibitor solutions at various concentrations. A positive control inhibitor (e.g., Sitagliptin) should also be prepared.

-

In a 96-well plate, add the assay buffer, diluted DPP-4 enzyme, and either the solvent control, positive control inhibitor, or test inhibitor to the appropriate wells.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Incubate the plate for 30 minutes at 37°C.

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

-

Calculate the percent inhibition for each compound and determine the IC50 value.

IL-1β Release Assay in THP-1 Cells [10][12]

-

Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Seed the THP-1 cells into 24-well plates at a suitable density.

-

Differentiate the THP-1 cells into a macrophage-like phenotype by treating them with phorbol 12-myristate 13-acetate (PMA) at a final concentration of 100 nM for 24 hours.[10]

-

Prime the differentiated THP-1 cells with lipopolysaccharide (LPS) (e.g., 10 µg/mL) overnight.

-

Wash the cells three times with complete media.

-

Pre-incubate the cells with the test compounds (pyrimidine-2,4-dione derivatives) at various concentrations for a specified time (e.g., 30 minutes).

-

Induce IL-1β release by stimulating the cells with ATP (e.g., 5 mM) for 30 minutes at 37°C.

-

Collect the cell culture supernatants.

-

Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

HIV Reverse Transcriptase Inhibition Assay (Colorimetric)

-

Prepare the reaction buffer and test compounds at various concentrations.

-

In an assay tube or well, combine the reaction buffer, the test compound or control, and the HIV reverse transcriptase enzyme.

-

Initiate the reverse transcription reaction by adding a buffered solution of digoxigenin-labeled and biotin-labeled nucleotides and an RNA template primed with Oligo(dT).

-

Incubate the reaction mixture to allow for the synthesis of cDNA.

-

Transfer the reaction mixture to a streptavidin-coated microplate well to capture the biotin-tagged cDNA.

-

Wash the wells to remove unbound components.

-

Add a detector antibody specific for digoxigenin and conjugated with peroxidase.

-

Wash the wells again.

-

Add a peroxidase substrate (e.g., ABTS) to produce a colorimetric signal.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percent inhibition of RT activity by the test compounds.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by substituted pyrimidine-2,4-diones and a general experimental workflow for their evaluation.

Caption: RAF-MEK-ERK signaling pathway and points of inhibition by pyridopyrimidine derivatives.

Caption: PI3K/Akt/mTOR signaling pathway and dual inhibition by pyridopyrimidinone derivatives.

Caption: Wnt/β-catenin signaling pathway and downstream inhibition by thienopyrimidine derivatives.

Caption: General experimental workflow for the discovery and development of pyrimidine-2,4-dione based drugs.

Conclusion

Substituted pyrimidine-2,4-diones continue to be a highly fruitful area of research in drug discovery. The synthetic accessibility of this scaffold, combined with its ability to interact with a wide range of biological targets, ensures its continued relevance in the development of novel therapeutics. This technical guide has provided a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this important class of compounds. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for scientists working to advance the field of medicinal chemistry and bring new and effective treatments to patients. The ongoing exploration of novel substitution patterns and fused-ring systems based on the pyrimidine-2,4-dione core promises to yield the next generation of innovative medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]

- 10. Analysis of cytokine release in THP-1 cells [bio-protocol.org]

- 11. content.abcam.com [content.abcam.com]

- 12. Pharmacological characterization of ATP- and LPS-induced IL-1β release in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-2,4(1H,3H)-dione, commonly known as uracil, and its derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties. The substituent at the C6 position of the uracil ring plays a crucial role in modulating the pharmacological profile of these compounds. The introduction of a benzylamino group is anticipated to influence the molecule's lipophilicity and potential interactions with biological targets. Accurate spectroscopic characterization is paramount for confirming the chemical structure and purity of synthesized 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione, which is a critical step in the drug discovery and development process.

Synthesis and Characterization

The synthesis of 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione can be achieved through the condensation of a suitable starting material, such as 6-chlorouracil, with benzylamine. The reaction progress can be monitored by thin-layer chromatography (TLC), and the final product is typically purified by recrystallization or column chromatography.

A general workflow for the synthesis and characterization of this compound is outlined below:

Caption: Synthetic and analytical workflow.

Spectroscopic Data (Representative)

The following tables summarize the expected spectroscopic data for 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione based on the analysis of structurally similar compounds found in the literature.

FT-IR Spectroscopy

Table 1: Representative FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3400 - 3200 | N-H stretching (amine & amide) | Strong, Broad |

| 3100 - 3000 | C-H stretching (aromatic) | Medium |

| 2950 - 2850 | C-H stretching (aliphatic) | Weak |

| 1710 - 1650 | C=O stretching (amide) | Strong |

| 1620 - 1580 | C=C stretching (aromatic) | Medium |

| 1580 - 1550 | N-H bending (amine) | Medium |

| 1490 - 1450 | C=C stretching (aromatic) | Medium |

| 750 - 700 | C-H out-of-plane bending (monosubstituted benzene) | Strong |

Note: Data is illustrative and based on typical values for similar compounds.

NMR Spectroscopy

Table 2: Representative ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.8 | Singlet | 1H | N(3)-H of pyrimidine ring |

| ~10.5 | Singlet | 1H | N(1)-H of pyrimidine ring |

| ~7.8 | Triplet | 1H | N-H (benzylamine) |

| ~7.3 - 7.1 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~5.2 | Singlet | 1H | C(5)-H of pyrimidine ring |

| ~4.3 | Doublet | 2H | CH₂ of benzyl group |

Note: Data is illustrative and based on typical values for similar compounds.

Table 3: Representative ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O (C4 of pyrimidine ring) |

| ~151 | C=O (C2 of pyrimidine ring) |

| ~150 | C6 of pyrimidine ring |

| ~140 | Quaternary Carbon (aromatic) |

| ~128 | CH (aromatic) |

| ~127 | CH (aromatic) |

| ~126 | CH (aromatic) |

| ~90 | C5 of pyrimidine ring |

| ~43 | CH₂ of benzyl group |

Note: Data is illustrative and based on typical values for similar compounds.

Mass Spectrometry

Table 4: Representative Mass Spectrometry Data

| m/z | Assignment |

| [M+H]⁺ | Molecular ion peak (protonated) |

| [M+Na]⁺ | Sodium adduct |

| [M-C₇H₇]⁺ | Fragment corresponding to the loss of the benzyl group |

Note: The exact m/z values will depend on the isotopic composition of the molecule.

Experimental Protocols

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrument: A standard FT-IR spectrometer.

-

Sample Preparation: The solid sample is mixed with potassium bromide (KBr) powder in a 1:100 ratio and pressed into a thin pellet.

-

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition:

-

¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

-

¹³C NMR spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

-

Mass Spectrometry (MS)

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and infused into the ESI source.

-

Data Acquisition: Mass spectra are acquired in positive ion mode over a suitable m/z range.

Signaling Pathways and Biological Context

Pyrimidine derivatives are known to interact with various biological targets. For instance, they can act as inhibitors of enzymes such as dihydrofolate reductase or thymidylate synthase, which are crucial for DNA synthesis. This inhibition can lead to the disruption of cellular proliferation, a key mechanism in anticancer therapy. The potential interaction of 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione with such pathways warrants further investigation.

Caption: Potential mechanism of action.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic analysis of 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione. While the presented data is based on analogous compounds due to the limited availability of specific information for the title compound, the methodologies and expected spectral features offer a robust framework for researchers in the field. The detailed experimental protocols and illustrative diagrams are intended to facilitate the synthesis, characterization, and further biological evaluation of this and related pyrimidine derivatives, ultimately contributing to the advancement of drug discovery and development.

Potential Therapeutic Targets of Pyrimidine Dione Analogs: A Technical Guide for Drug Development Professionals

Introduction

Pyrimidine dione analogs represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. As privileged scaffolds, they are integral to the structure of numerous endogenous molecules, including nucleobases, and have been successfully incorporated into a variety of approved drugs. This technical guide provides an in-depth overview of the key therapeutic targets of pyrimidine dione analogs, with a primary focus on their applications in oncology. We will delve into the specific enzymes and signaling pathways modulated by these compounds, present quantitative data on their activity, and provide detailed experimental protocols for their evaluation.

Key Therapeutic Targets in Oncology

The anticancer properties of pyrimidine dione analogs stem from their ability to interact with and modulate the activity of various proteins crucial for cancer cell proliferation, survival, and metastasis. The primary targets identified to date fall into several key categories: protein kinases, enzymes involved in DNA synthesis and repair, and components of the cytoskeleton.

Protein Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in signal transduction pathways, regulating a multitude of cellular processes. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pyrimidine dione derivatives have been shown to inhibit several important kinases.

-

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle. The CDK4/6-Cyclin D complex, in particular, is crucial for the G1/S phase transition.[1][2] Analogs such as Palbociclib, a pyrido[2,3-d]pyrimidine derivative, are potent and selective inhibitors of CDK4/6, leading to cell cycle arrest in the G1 phase.[1][2]

-

Polo-Like Kinase 1 (PLK1): PLK1 is a serine/threonine kinase that plays a critical role in mitosis.[3] Dual inhibitors of Bromodomain-containing protein 4 (BRD4) and PLK1 based on a pyrimidine-2,4-dione scaffold have been developed, demonstrating cytotoxic activity against various cancer cell lines.[3][4]

-

Receptor Tyrosine Kinases (RTKs): This family of kinases, including Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), are often overexpressed or mutated in cancers, leading to uncontrolled cell growth. Pyrido[2,3-d]pyrimidine derivatives have been shown to inhibit both EGFR and PDGFRβ.[1]

-

RAF-MEK-ERK Pathway: This signaling cascade is a central regulator of cell proliferation and survival.[5] Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been developed as blockers of this pathway, demonstrating an ability to decrease the levels of phosphorylated MEK and ERK.[5]

-

Phosphoinositide 3-kinase (PI3K): The PI3K/AKT/mTOR pathway is another critical signaling route for cell growth and survival. Certain pyrido[2,3-d]pyrimidines have shown inhibitory activity against PI3K.[1]

Inhibitors of DNA Synthesis and Repair

Given the rapid proliferation of cancer cells, targeting the machinery responsible for DNA replication and repair is a well-established anticancer strategy.

-

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of tetrahydrofolate, a cofactor required for the synthesis of purines and thymidylate, essential building blocks of DNA.[2] Pyrido[2,3-d]pyrimidines have been investigated as DHFR inhibitors.[2]

-

Poly(ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is a key enzyme in the base excision repair pathway, which is critical for repairing single-strand DNA breaks. Inhibition of PARP-1 is particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been identified as potent PARP-1 inhibitors.[6]

Other Notable Targets

-

Tubulin: Microtubules, polymers of tubulin, are essential components of the cytoskeleton and play a critical role in cell division. Some pyrimidine-based compounds have been shown to suppress tubulin polymerization and disrupt the microtubule network.[7]

-

Ubiquitin-Specific Protease 7 (USP7): USP7 is a deubiquitinating enzyme that regulates the stability of several key proteins involved in cancer, including the tumor suppressor p53. Pyrrole[2,3-d]pyrimidin-4-one derivatives have been identified as potent USP7 inhibitors.[8]

Quantitative Data on Biological Activity

The following tables summarize the reported in vitro activities of various pyrimidine dione analogs against their respective targets and in cellular assays.

Table 1: Kinase Inhibitory Activity of Pyrimidine Dione Analogs

| Compound Class | Target Kinase | IC50 (µM) | Reference |

| Aminopyrimidine-2,4-diones | BRD4 | 0.029 | [3] |

| Aminopyrimidine-2,4-diones | PLK1 | 0.042 | [4] |

| Pyrido[2,3-d]pyrimidines | CDK4/Cyclin D1 | Potent Inhibition | [1] |

| Pyrido[2,3-d]pyrimidines | EGFR | Potent Inhibition | [1] |

| Pyrido[2,3-d]pyrimidines | PDGFRβ | Potent Inhibition | [1] |

Table 2: Enzyme Inhibitory Activity of Pyrimidine Dione Analogs

| Compound Class | Target Enzyme | IC50 (nM) | Reference |

| Pyrano[2,3-d]pyrimidine-2,4-diones | PARP-1 | 3.61 - 114 | [6] |

| Pyrido[2,3-d]pyrimidines | DHFR | Not specified | [2] |

| Pyrrole[2,3-d]pyrimidin-4-ones | USP7 | Potent Inhibition | [8] |

Table 3: Cytotoxic Activity of Pyrimidine Dione Analogs against Cancer Cell Lines

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones | MCF-7 (Breast) | Potent Inhibition | [5] |

| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones | A375 (Melanoma) | Potent Inhibition | [5] |

| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones | SK-MEL-2 (Melanoma) | Potent Inhibition | [5] |

| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones | SK-HEP-1 (Liver) | Potent Inhibition | [5] |

| Pyrano[2,3-d]pyrimidine-2,4-diones | MCF-7 (Breast) | 0.66 - 2.65 | [6] |

| Pyrano[2,3-d]pyrimidine-2,4-diones | HCT116 (Colon) | 2.76 | [6] |

| Aminopyrimidine-2,4-diones | MDA-MB-231 (Breast) | Excellent Activity | [3] |

| Aminopyrimidine-2,4-diones | HT-29 (Colon) | Good Activity | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrimidine dione analogs.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay for PLK1)

This assay quantifies the amount of ADP produced during a kinase reaction.

Materials:

-

Active PLK1 enzyme

-

PLKtide peptide substrate

-

Kinase Assay Buffer (e.g., 200mM Tris-HCl, pH 7.4, 100mM MgCl2, 0.5mg/ml BSA, 250µM DTT)

-

Kinase Dilution Buffer

-

ATP solution

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

96-well or 384-well plates

-

Test compounds (pyrimidine dione analogs)

Procedure:

-

Enzyme and Substrate Preparation: Thaw the active PLK1, Kinase Assay Buffer, and substrate on ice. Prepare the desired concentration of the PLK1 enzyme in Kinase Dilution Buffer in a pre-chilled plate. Prepare a substrate/ATP mix in Kinase Assay Buffer.

-

Reaction Initiation: Add the diluted active PLK1 to the wells of the assay plate. To initiate the kinase reaction, add the substrate/ATP mix to the wells. For inhibitor studies, pre-incubate the enzyme with the test compounds before adding the substrate/ATP mix.

-

Blank Control: Set up a blank control containing the Kinase Dilution Buffer instead of the enzyme.

-

Incubation: Incubate the reaction plate at ambient temperature for a specified time (e.g., 40 minutes).

-

Reaction Termination: Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well. Incubate for another 40 minutes at ambient temperature.

-

ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to convert the generated ADP to ATP. This newly synthesized ATP is then measured using a luciferase/luciferin reaction, producing a luminescent signal that is proportional to the kinase activity.

-

Data Analysis: The luminescence is measured using a plate reader. The inhibitory activity of the test compounds is calculated by comparing the signal in the presence of the inhibitor to the control (enzyme activity without inhibitor).

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Cell culture medium

-

Fetal Bovine Serum (FBS)

-

96-well plates

-

Test compounds (pyrimidine dione analogs)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol, or 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine dione analogs and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.

PARP-1 Inhibition Assay (Colorimetric)

This assay measures the activity of PARP-1 by detecting the incorporation of biotinylated ADP-ribose onto histone proteins.

Materials:

-

Recombinant PARP-1 enzyme

-

Histone-coated 96-well plate

-

Biotinylated NAD+

-

Activated DNA

-

Assay buffer

-

Streptavidin-HRP

-

HRP substrate (e.g., TMB)

-

Stop solution (e.g., sulfuric acid)

-

Test compounds (pyrimidine dione analogs)

Procedure:

-

Assay Plate Preparation: Use a 96-well plate pre-coated with histones.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing PARP-1 enzyme, activated DNA, and the test compound at various concentrations in the assay buffer.

-

Reaction Initiation: Add the reaction mixture to the wells of the histone-coated plate and initiate the reaction by adding biotinylated NAD+.

-

Incubation: Incubate the plate for a specified time (e.g., 1 hour) at room temperature to allow for the PARP-1 catalyzed transfer of biotinylated ADP-ribose to the histones.

-

Detection: Wash the plate to remove unincorporated reagents. Add Streptavidin-HRP to each well and incubate to allow binding to the biotinylated histones.

-

Color Development: After another wash step, add the HRP substrate to each well. The HRP will catalyze a color change.

-

Absorbance Measurement: Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: The absorbance is proportional to the PARP-1 activity. The inhibitory effect of the test compounds is determined by the reduction in absorbance compared to the control.

Visualizations

Signaling Pathway Diagram

References

- 1. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. media.cellsignal.com [media.cellsignal.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. MTT assay overview | Abcam [abcam.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. promega.jp [promega.jp]

An In-depth Technical Guide to the Discovery and History of Pyrimidine-2,4-dione Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine-2,4-dione scaffold, commonly known as uracil, is a cornerstone of modern molecular biology and medicinal chemistry. Its discovery and the subsequent elucidation of its biological role as a fundamental component of ribonucleic acid (RNA) represent a pivotal chapter in the history of science. This technical guide provides a comprehensive overview of the discovery, history, and evolving significance of pyrimidine-2,4-dione scaffolds, from their initial isolation to their contemporary applications in drug development. We delve into the seminal experiments that defined its structure and function, present key physicochemical data, and detail historical experimental protocols. Furthermore, this guide explores the critical role of the pyrimidine-2,4-dione core in the development of therapeutic agents, highlighting its versatility as a pharmacophore.

Discovery and Early History

The journey to understanding pyrimidine-2,4-dione began in the late 19th century with the study of nucleic acids.

The Naming of "Uracil" by Robert Behrend (1885)

The name "uracil" was first coined in 1885 by the German chemist Robert Behrend.[1] While attempting to synthesize derivatives of uric acid, a known metabolic product, Behrend's work on the methylation of pseudouric acid led him to propose the existence of a parent compound he named "uracil." Although he did not isolate the compound itself at this time, his research laid the theoretical groundwork for its eventual discovery.

Isolation from Yeast Nuclein by Alberto Ascoli (1900)

The definitive discovery of pyrimidine-2,4-dione is credited to the Italian physiological chemist Alberto Ascoli. In 1900, Ascoli reported the isolation of a new substance from the hydrolysis of yeast nuclein.[2][3] He subjected the nuclein to hydrolysis with 30% sulfuric acid, a process that breaks down the large nucleic acid molecules into their constituent components. Through a series of precipitation and crystallization steps, Ascoli obtained a crystalline compound that he identified as a new pyrimidine base. His work provided the first tangible evidence of this crucial biological molecule. Following its discovery in yeast, uracil was also identified in bovine thymus and spleen, herring sperm, and wheat germ.[4][5]

Physicochemical Properties

Early investigations into the properties of pyrimidine-2,4-dione laid the foundation for understanding its chemical behavior and biological function.

| Property | Value | Reference |

| Molecular Formula | C₄H₄N₂O₂ | [1] |

| Molar Mass | 112.09 g/mol | [1] |

| Melting Point | 335-338 °C (decomposes) | [5] |

| Appearance | Colorless, crystalline solid | [5] |

| pKa₁ (N1-H) | 9.38 | [5] |

| pKa₂ (N3-H) | > 13 | [5] |

| Solubility in water | Slightly soluble | General knowledge |

Table 1: Physicochemical Properties of Pyrimidine-2,4-dione (Uracil)

Uracil exists in tautomeric forms, with the lactam form being the most common.[1] It is a weak acid due to the acidic protons on the nitrogen atoms of the ring.

Historical Experimental Protocols

The following sections provide detailed methodologies for key historical experiments related to pyrimidine-2,4-dione.

Behrend's Synthesis of Methyluracil (a precursor to the concept of Uracil)

While Behrend did not synthesize uracil itself in his 1885 publication, his synthesis of methyluracil was a critical step. The following is a generalized representation of the type of synthesis he performed, based on the chemical knowledge of the era.

Experimental Workflow for Behrend's Synthesis of Methyluracil

Caption: Generalized workflow for the synthesis of methyluracil.

Protocol:

-

Condensation: Urea and ethyl acetoacetate were heated together, often in the presence of a dehydrating agent like phosphorus oxychloride or fuming sulfuric acid.

-